3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine ring and the imidazolidine-2,4-dione group suggests that the compound may have a cyclic structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might make the compound susceptible to nucleophilic substitution reactions .Scientific Research Applications
Inhibitory Applications and Molecular Interactions
Studies have highlighted the synthesis and evaluation of various derivatives, including those related to imidazolidine-2,4-diones, for their ability to inhibit specific enzymes or biological processes. For instance, substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have been synthesized and evaluated for their selective inhibition of human heart chymase, revealing insights into the structure-activity relationship and molecular interactions with the enzyme's active site (S. Niwata et al., 1997). Such compounds are of interest for their therapeutic potential against cardiovascular diseases.
Antimicrobial and Antifungal Applications
Another realm of application involves antimicrobial and antifungal activities. For example, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been synthesized and showed promising antimicrobial and antifungal activities (D. B. Janakiramudu et al., 2017). These studies are crucial for the development of new therapeutic agents to combat resistant microbial strains.
Anticancer Research
The anticancer potential of imidazolidine derivatives has been extensively studied. Novel derivatives like spirohydantoin have shown growth inhibition followed by apoptosis in leukemia cells, suggesting their potential as cancer therapeutic agents (C. Kavitha et al., 2009). Another study on N-benzyl aplysinopsin analogs evaluated their in vitro cytotoxicity against human tumor cell lines, identifying compounds with potent growth inhibition against melanoma and ovarian cancer cells (Narsimha R Penthala et al., 2011). These findings underscore the importance of imidazolidine derivatives in developing new anticancer drugs.
Synthesis and Photophysical Properties
The synthesis and investigation of novel compounds for their physical properties have also been noted. For instance, a study on the synthesis and photophysical behavior of unsymmetrical organoboron complexes containing imidazolidine-2,4-dione moieties highlights their strong fluorescence and potential applications in bioorthogonal chemistry (M. Garre et al., 2019). Such studies contribute to the development of new materials for imaging and diagnostic purposes.
Properties
IUPAC Name |
3-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O5S/c1-22-11-3-2-9(4-10(11)14)23(20,21)16-6-8(7-16)17-12(18)5-15-13(17)19/h2-4,8H,5-7H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXGSBHJLWVMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CNC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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